molecular formula C22H42O3 B13439759 (3S,4R,6S)-3-hexyl-4-hydroxy-6-undecyloxan-2-one

(3S,4R,6S)-3-hexyl-4-hydroxy-6-undecyloxan-2-one

Cat. No.: B13439759
M. Wt: 354.6 g/mol
InChI Key: LRXRIVSWHMVULO-PCCBWWKXSA-N
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Description

(3S,4R,6S)-3-hexyl-4-hydroxy-6-undecyloxan-2-one is a complex organic compound characterized by its unique stereochemistry and functional groups. This compound belongs to the family of oxanones, which are known for their diverse chemical properties and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R,6S)-3-hexyl-4-hydroxy-6-undecyloxan-2-one typically involves multi-step organic reactions. One common method includes the aldol condensation of hexanal with undecanal, followed by cyclization and reduction steps to form the oxanone ring. The reaction conditions often require the use of strong bases like sodium hydroxide and catalysts such as palladium on carbon for hydrogenation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of high-pressure hydrogenation and advanced purification techniques like chromatography ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(3S,4R,6S)-3-hexyl-4-hydroxy-6-undecyloxan-2-one undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate.

    Reduction: The oxanone ring can be reduced to a diol using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with halogens or other functional groups using reagents like thionyl chloride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride in the presence of pyridine.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a diol.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

(3S,4R,6S)-3-hexyl-4-hydroxy-6-undecyloxan-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3S,4R,6S)-3-hexyl-4-hydroxy-6-undecyloxan-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its hydroxyl group can form hydrogen bonds with active sites of enzymes, altering their catalytic activity.

Comparison with Similar Compounds

Similar Compounds

  • (3S,4R,6S)-3,4-dihydroxy-6-undecyltetrahydro-2H-pyran-2-one
  • (3S,4R,6S)-3-hexyltetrahydro-2-oxo-6-undecyl-2H-pyran-4-yl ester

Uniqueness

(3S,4R,6S)-3-hexyl-4-hydroxy-6-undecyloxan-2-one is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H42O3

Molecular Weight

354.6 g/mol

IUPAC Name

(3S,4R,6S)-3-hexyl-4-hydroxy-6-undecyloxan-2-one

InChI

InChI=1S/C22H42O3/c1-3-5-7-9-10-11-12-13-14-16-19-18-21(23)20(22(24)25-19)17-15-8-6-4-2/h19-21,23H,3-18H2,1-2H3/t19-,20-,21+/m0/s1

InChI Key

LRXRIVSWHMVULO-PCCBWWKXSA-N

Isomeric SMILES

CCCCCCCCCCC[C@H]1C[C@H]([C@@H](C(=O)O1)CCCCCC)O

Canonical SMILES

CCCCCCCCCCCC1CC(C(C(=O)O1)CCCCCC)O

Origin of Product

United States

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